
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting naphthylamine with sodium azide and triethyl orthoformate under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Amidation: The resulting compound is then subjected to amidation with 4-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and benzoic acid rings.
Reduction: Reduced forms of the tetrazole and benzoic acid moieties.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets. The naphthalene and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can also play a role in binding to proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-yl-acetic acid and naphthalene-1-yl-benzamide share structural similarities.
Tetrazole Derivatives: Compounds such as 5-(naphthalen-1-yl)-1H-tetrazole are structurally related.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and its derivatives.
Uniqueness
4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is unique due to the combination of the naphthalene, tetrazole, and benzoic acid moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
Formule moléculaire |
C20H15N5O3S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
4-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H15N5O3S/c26-18(21-15-10-8-14(9-11-15)19(27)28)12-29-20-22-23-24-25(20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26)(H,27,28) |
Clé InChI |
OECSXHPKSZVVJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)
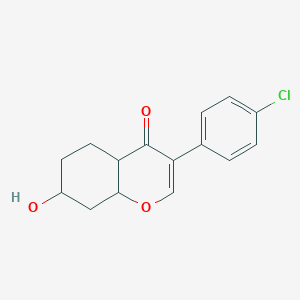
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)
![3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B12345667.png)
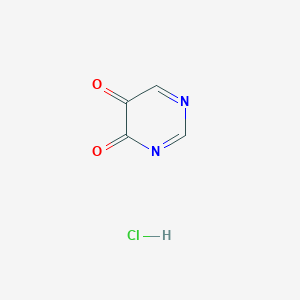
![5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345671.png)
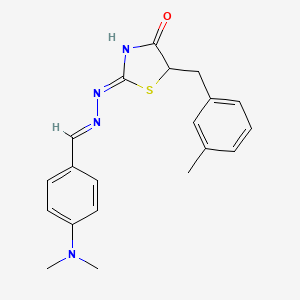
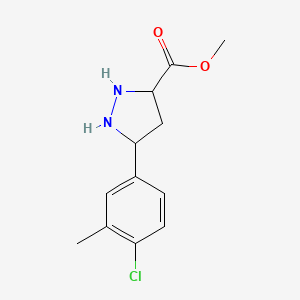
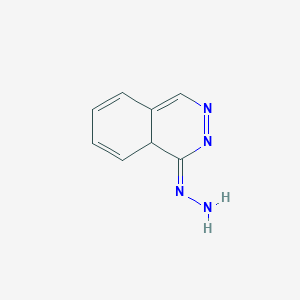
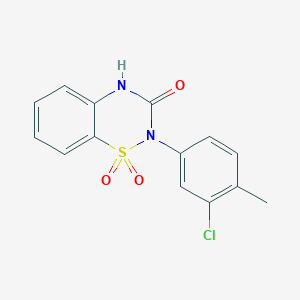
![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
![2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345704.png)
![Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12345721.png)

